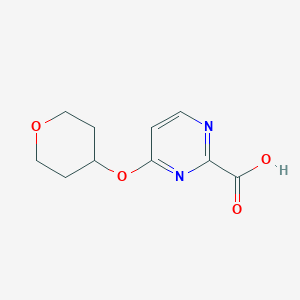

4-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-2-carboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . The “Tetrahydro-2H-pyran-4-yloxy” part suggests the presence of a tetrahydropyran group, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring and a tetrahydropyran ring. The tetrahydropyran ring would be attached to the pyrimidine ring via an ether linkage (the “yloxy” part of the name). Additionally, there would be a carboxylic acid group attached to the pyrimidine ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrimidine ring, the ether linkage, and the carboxylic acid group. The pyrimidine ring could potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The ether linkage might be cleaved under acidic conditions, and the carboxylic acid group could participate in various reactions, such as esterification or amide formation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents . The aromatic pyrimidine ring might contribute to its UV/Vis absorption properties .Scientific Research Applications

Approach to Synthesis of Fused Pyridine Carboxylic Acids

One study detailed the generation of a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines, by Combes-type reaction followed by hydrolysis. These compounds underwent standard combinatorial transformations, highlighting their versatility in chemical synthesis (Volochnyuk et al., 2010).

Synthesis of Pyrazolo[4,3-d]pyrimidines

Another research explored the synthesis of pyrazolo[4,3-d]pyrimidines using a general synthetic approach. This process utilized aldehydes, arylideneanilines, and carboxylic acids, demonstrating the chemical flexibility of pyrimidine derivatives (N. R. Reddy et al., 2005).

Formation of Tetrahydropyrazolo[1,5-a]pyrimidines

A study focused on the condensation of substituted 5-amino-4-arylpyrazoles with itaconic acid and maleic anhydride to form substituted tetrahydropyrazolo[1,5-a]pyrimidines. This reaction pathway showcases the potential for creating novel heterocyclic compounds (Filimonov et al., 2013).

Exploration of Hydrogen Bonding and Molecular Solids

Research into the energetic multi-component molecular solids of tetrafluoroterephthalic acid with various N-containing heterocycles, including pyrimidine derivatives, emphasized the role of hydrogen bonding and weak intermolecular interactions in the formation of supramolecular structures (Wang et al., 2014).

Electrochemical Oxidation Studies

The electrochemical oxidation of pyrazolo[3,4-d]pyrimidine derivatives at the pyrolytic graphite electrode was studied, providing insights into the electrochemical behavior and potential applications of these compounds (Dryhurst, 1976).

Future Directions

Properties

IUPAC Name |

4-(oxan-4-yloxy)pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c13-10(14)9-11-4-1-8(12-9)16-7-2-5-15-6-3-7/h1,4,7H,2-3,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUAYWSLANDUNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=NC(=NC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-6-(2,5-dimethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2587119.png)

![4-benzoyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2587120.png)

![2-(2-Chloro-6-fluorophenyl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate](/img/structure/B2587121.png)

![2-[(2,6-Difluorophenyl)methylcarbamoylamino]-2-methylpropanoic acid](/img/structure/B2587125.png)

![2-{[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2587129.png)

![Ethyl 4-amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate](/img/structure/B2587131.png)